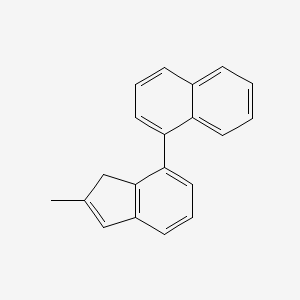

2-Methyl-7-(1-naphthyl)indene

Description

Significance of Indene (B144670) and Naphthalene (B1677914) Scaffold Architectures in Advanced Organic Synthesis

The indene and naphthalene frameworks are pivotal building blocks in the synthesis of complex organic molecules, finding applications in materials science, medicinal chemistry, and catalysis.

The indene scaffold, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a versatile structure. wikipedia.org Its derivatives are integral to a wide array of biologically active natural products and pharmaceuticals. nih.gov For instance, the indene nucleus is a core component in various compounds with demonstrated antitumor, anti-inflammatory, and antimicrobial properties. ontosight.aiacs.org The development of efficient methods for synthesizing substituted indenes is an active area of research, with techniques like palladium-catalyzed Heck reactions enabling the construction of functionalized indene derivatives. nih.gov Furthermore, indene-based ligands are crucial in the field of organometallic chemistry, particularly in the creation of metallocene catalysts used for olefin polymerization. ut.ac.ir

Naphthalene , composed of two fused benzene rings, is another cornerstone of organic synthesis. ijrpr.com Its derivatives are utilized in the production of a wide range of chemicals, including phthalic anhydride, which is a precursor to polymers, paints, and plasticizers. ijrpr.comwikipedia.org In the realm of materials science, naphthalene-based compounds are employed in the synthesis of polymers, resins, and dyes. numberanalytics.com The unique electronic and photophysical properties of naphthalene diimides (NDIs), a class of naphthalene derivatives, make them valuable in the development of organic semiconductors and optical devices. acs.org Moreover, the naphthalene scaffold is present in numerous pharmaceuticals, such as the nonsteroidal anti-inflammatory drug (NSAID) naproxen. ijrpr.com

The combination of these two scaffolds in 2-Methyl-7-(1-naphthyl)indene suggests a molecule with potentially unique electronic and steric properties, making it a target of interest for synthetic chemists.

Historical Context of Indene and Naphthalene Derivative Investigations

The study of both indene and naphthalene has a rich history dating back to the late 19th and early 20th centuries. Naphthalene was initially isolated from coal tar, and its structure and reactivity were the subjects of intense investigation, laying the groundwork for modern aromatic chemistry. ijrpr.com Early research focused on understanding its substitution patterns and developing methods for synthesizing its derivatives. ijrpr.com

Indene was also first obtained from coal tar fractions. wikipedia.org The development of synthetic methods for indene derivatives has been a continuous effort, with early work focusing on condensation and cyclization reactions. wikipedia.orgacs.org Over the decades, the synthetic toolbox for both scaffolds has expanded dramatically. The advent of transition-metal catalysis, for example, has revolutionized the synthesis of complex indene and naphthalene derivatives, allowing for greater control and efficiency. nih.govresearchgate.net More recent advancements include the development of metal-free synthetic strategies and the use of novel reagents to construct these frameworks. rsc.orgnih.gov This historical progression highlights a continuous drive to access new and more complex molecules based on these fundamental aromatic systems.

Rationales for Focused Research on this compound

While direct research on this compound is limited in available literature, the rationale for its investigation can be inferred from studies on related compounds. The fusion of the indene and naphthalene moieties creates a larger, more complex polycyclic aromatic system with distinct electronic and steric characteristics.

Research into aryl-substituted indenes and naphthalenes is often driven by the pursuit of novel materials and biologically active compounds. For example, the introduction of aryl groups to the indene core can significantly influence its biological activity, with some aryl-indene derivatives showing potent fungistatic properties. icm.edu.pl Similarly, the functionalization of the naphthalene ring system is a key strategy in drug discovery and materials science. rsc.org

The specific substitution pattern of this compound—a methyl group at the 2-position of the indene and a naphthyl group at the 7-position—would likely be designed to fine-tune the molecule's properties. The methyl group could influence the molecule's solubility and steric profile, while the naphthyl group would extend the conjugated π-system, potentially leading to interesting photophysical or electronic properties. ontosight.ai Research on similar substituted indenes, such as 2-methyl-7-phenyl-1H-indene, has been noted in the context of building blocks for further chemical synthesis. achemblock.com

Furthermore, the synthesis of such a molecule presents a challenge that drives the development of new synthetic methodologies. The creation of the bond between the indene and naphthalene units would likely require advanced cross-coupling techniques, such as the Suzuki coupling, which has been used to prepare similar aryl-substituted indanones and indenes. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-3H-inden-4-yl)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-14-12-16-8-5-11-19(20(16)13-14)18-10-4-7-15-6-2-3-9-17(15)18/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSMDEGMFQYKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C1)C(=CC=C2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473217 | |

| Record name | 2-Methyl-7-(1-naphthyl)indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154380-68-4 | |

| Record name | 2-Methyl-7-(1-naphthyl)indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Transformation Pathways Involving 2 Methyl 7 1 Naphthyl Indene

Mechanistic Investigations of Indene (B144670) and Naphthalene (B1677914) Formation (General Context)

The synthesis of indene and naphthalene, the building blocks of the title compound, can occur through several complex radical-mediated mechanisms, especially in combustion environments. nih.gov These pathways are crucial for modeling the growth of larger PAHs. rsc.org

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is a key process in the formation of naphthalene from smaller aromatic precursors like benzene (B151609). acs.orgosti.gov This multi-step process involves the initial removal of a hydrogen atom from an aromatic ring, creating a radical site. This is followed by the sequential addition of two acetylene (B1199291) molecules, which ultimately leads to the formation of a second fused aromatic ring. acs.org

Experimental evidence has validated the HACA mechanism, particularly for the reaction of styrenyl (C8H7) and ortho-vinylphenyl (C8H7) radicals with acetylene, confirming the facile formation of naphthalene in simulated combustion environments. nih.gov The HACA mechanism is not limited to naphthalene; it is also implicated in the growth of larger PAHs. acs.org For instance, a HACA-like mechanism starting from anthracene can lead to the formation of even more complex structures. acs.org

There are several variations of the HACA route for naphthalene formation from a phenyl radical and two acetylene molecules:

The Original Frenklach Route: This pathway involves the formation of phenylacetylene, followed by hydrogen abstraction from the phenyl ring and a subsequent addition of acetylene to the ring. osti.gov

The Bittner-Howard Route: This route proceeds by the addition of a second acetylene molecule to the side chain of the initial phenyl-acetylene adduct, followed by cyclization. osti.gov

The Modified Frenklach Route: This involves an intramolecular isomerization of the initial adduct before the addition of the second acetylene molecule. acs.org

| HACA Route | Key Intermediate(s) | Description |

|---|---|---|

| Original Frenklach | Phenylacetylene, C8H5 radical | Sequential addition of acetylene to the aromatic ring after initial side-chain formation. |

| Bittner-Howard | C6H5CHCHCHCH radical | Addition of the second acetylene to the side chain, followed by cyclization. |

| Modified Frenklach | C6H4C2H3 radical | Intramolecular isomerization precedes the second acetylene addition. |

Radical recombination is another significant pathway for the formation and growth of PAHs. nih.gov These reactions often involve resonantly stabilized radicals, which are present in high concentrations in flames.

The recombination of two cyclopentadienyl (B1206354) radicals (C5H5) has been proposed as a route to naphthalene. nih.gov Similarly, the reaction of naphthalene with cyclopentadienyl and indenyl radicals can lead to the formation of larger PAHs like phenanthrene and benzo(a)anthracene. nih.govbohrium.comresearchgate.net The elementary steps in these processes typically include addition, ring closure, intramolecular hydrogen shifts, C-C cleavage, and the elimination of a methyl radical or a hydrogen atom. nih.gov The reaction of naphthalene with the indenyl radical is noted to be slightly more difficult than with the cyclopentadienyl radical. nih.govresearchgate.net

The formation of indene itself can be initiated by the reaction of o-benzyne with an allyl radical, which has been shown to produce indene cleanly and is likely a barrierless reaction. acs.org The resulting indenyl radical is a critical intermediate in the subsequent growth of larger aromatic species. acs.org

Furthermore, the methylation of indenyl radicals is a recognized pathway in combustion chemistry that contributes to the growth of PAHs. nih.govuoa.gr This process involves the addition of a methyl group to the indenyl radical, which can then undergo further reactions to form larger structures.

The outcomes of PAH formation reactions are highly dependent on temperature and pressure. nih.govuoa.gr These parameters influence the rate constants of individual reaction steps and can alter the dominant formation pathways. rsc.orgrsc.org For example, the vapor pressures of PAHs, which affect their distribution between gas and particulate phases, are temperature-dependent. researchgate.netnih.gov

For many of the radical-mediated reactions involved in indene and naphthalene formation, the rate constants are pressure-dependent. rsc.orgrsc.org Theoretical approaches like the ab initio RRKM theory-based master equation are used to predict these rate constants. rsc.org For instance, in the reaction of the phenyl radical with allene, the calculated total rate constants are independent of pressure at low temperatures (300–421 K) and pressures ranging from 30 Torr to 100 atm. rsc.org However, for other reactions, pressure can significantly affect the stabilization of intermediates and the branching ratios between different product channels. acs.org

High temperatures, typical of combustion environments, favor the formation of certain products. For example, in the reactions of naphthalene with cyclopentadienyl and indenyl radicals, phenanthrene and benzo(a)anthracene derivatives are the main products at high temperatures. nih.gov

Unimolecular decomposition of larger, unstable intermediates is a key route to the formation of stable aromatic structures like indene. nih.govuoa.gr One notable pathway is the decomposition of the 1-phenylallyl radical, which can be formed from the reaction of a phenyl radical with propene. nih.govrsc.org This radical rapidly decomposes to form indene. rsc.org The formation of the 1-indenyl radical can also occur through the decomposition of a C9H8 intermediate, which involves a tight exit transition state. nih.gov

Reactivity of 2-Methyl-7-(1-naphthyl)indene

A comprehensive review of the scientific literature reveals a lack of specific experimental or theoretical studies on the functional group transformations and derivatizations of this compound. While general synthetic methods for various substituted indenes are well-documented, the subsequent reactivity of this particular substituted indene has not been a subject of published research. Therefore, no detailed research findings on its specific chemical transformations can be presented.

Electrophilic and Nucleophilic Reactivity at Indene and Naphthyl Centers

The indene nucleus in this compound is a bicyclic aromatic system that exhibits unique reactivity. The five-membered ring, in particular, is the primary site of many chemical transformations. The presence of the methyl group at the 2-position and the naphthyl group at the 7-position significantly influences the electron distribution and, consequently, the regioselectivity of reactions.

The naphthalene ring system is more susceptible to electrophilic attack than benzene due to the lower delocalization energy of its π-electrons. stackexchange.com Electrophilic aromatic substitution (EAS) is a characteristic reaction of naphthalene. wordpress.com

Electrophilic Reactivity:

The indene moiety of this compound is expected to undergo electrophilic attack primarily on the electron-rich five-membered ring. The precise location of the attack will be governed by the directing effects of the methyl and naphthyl substituents. Activating groups generally direct electrophiles to the ortho and para positions. libretexts.org In the context of the indene ring system, this would correspond to positions 1 and 3.

The naphthalene ring is also a site for electrophilic substitution. Naphthalene is more reactive than benzene in electrophilic substitution reactions. libretexts.org The preferred site of electrophilic attack on an unsubstituted naphthalene ring is the α-position (C1) because the intermediate carbocation is more stabilized by resonance. pearson.combrainly.in In this compound, the indene substituent on the naphthalene ring will influence the regioselectivity of further substitutions.

| Ring System | Position of Attack | Directing Influences | Predicted Reactivity |

| Indene | C1 | Allylic to the aromatic ring, activated by the methyl group. | Highly reactive towards deprotonation to form a nucleophile. |

| Indene | C3 | Vinylic position, influenced by the methyl group. | Moderately reactive towards electrophiles. |

| Naphthalene | α-positions (4', 5', 8') | Activated by the fused benzene ring. | Highly reactive towards electrophiles. |

| Naphthalene | β-positions (2', 3', 6', 7') | Less activated than α-positions. | Moderately reactive towards electrophiles. |

Nucleophilic Reactivity:

A key feature of the indene system is the acidity of the methylene protons at the C1 position. These protons can be abstracted by a base to form a highly stabilized indenyl anion. This anion is a potent nucleophile and is central to many of the derivatization strategies for indenes. The resulting anion is aromatic, which drives the deprotonation.

Nucleophilic aromatic substitution on the naphthalene ring is generally challenging unless the ring is substituted with strong electron-withdrawing groups. In the case of this compound, which lacks such groups, direct nucleophilic substitution on the naphthyl ring is not a favored pathway. However, functionalization of the naphthalene ring can be achieved through other means, such as the initial introduction of a leaving group via electrophilic substitution. For instance, nucleophilic aromatic substitution has been demonstrated on naphthalenes bearing activating groups like a diphenylphosphinyl group. elsevierpure.com

Derivatization Strategies for Structural Modification and Analysis

The modification of the this compound scaffold is essential for tuning its physicochemical properties and for enabling its use in various applications. Derivatization can be aimed at introducing specific functionalities for enhanced detection or for altering its electronic or steric profile.

Introduction of Chromophores and Fluorophores for Enhanced Detectability

To enhance the detectability of this compound, chromophoric or fluorophoric moieties can be incorporated into its structure. This is particularly useful for analytical applications where sensitive detection methods are required. The synthesis of fluorescent indene derivatives has been reported, demonstrating the potential of this scaffold in the development of fluorescent materials. acs.org

One common strategy for introducing a chromophore is through an azo coupling reaction. This would typically involve the nitration of either the indene or naphthalene ring, followed by reduction of the nitro group to an amine. The resulting amino derivative can then be diazotized and coupled with a suitable aromatic compound to form a highly colored azo dye.

The introduction of fluorophores can be achieved through the attachment of known fluorescent fragments. For instance, stilbene derivatives are known to exhibit fluorescence. mdpi.com A synthetic route could involve the formylation of this compound via a Vilsmeier-Haack reaction, followed by a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonium ylide or phosphonate ester bearing a fluorescent group. The synthesis of fluorescent molecules can also be achieved by introducing fluorine-containing groups. beilstein-journals.org

| Derivatization Strategy | Reagents and Conditions | Target Functionality |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) |

| Reduction of Nitro Group | SnCl₂, HCl or H₂, Pd/C | Conversion of -NO₂ to an amino group (-NH₂) |

| Azo Coupling | 1. NaNO₂, HCl2. Phenol or other coupling partner | Formation of an azo dye (-N=N-Ar) |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Introduction of a formyl group (-CHO) |

| Wittig Reaction | Phosphonium ylide, base | Formation of a C=C double bond for extending conjugation |

Alkylation, Acylation, and Silylation Approaches

Alkylation, acylation, and silylation are fundamental transformations for modifying the structure of this compound. These reactions can be used to introduce a wide range of functional groups, thereby altering the steric and electronic properties of the molecule.

Alkylation:

Alkylation of the indene moiety can be readily achieved by first deprotonating the C1 position with a strong base, such as an organolithium reagent or sodium hydride, to generate the indenyl anion. This nucleophile can then react with various alkyl halides in an SN2 reaction to introduce an alkyl group at the C1 position. The alkylation of indenes with alcohols has also been reported using transition metal catalysts. nih.govrsc.org

Friedel-Crafts alkylation offers a method for introducing alkyl groups onto the aromatic rings of both the indene and naphthalene moieties. wikipedia.org This reaction typically employs an alkyl halide and a Lewis acid catalyst, such as AlCl₃. The regioselectivity of the reaction will be influenced by the directing effects of the existing substituents.

Acylation:

Friedel-Crafts acylation is a reliable method for introducing an acyl group onto the aromatic rings. masterorganicchemistry.com This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst. The resulting ketone can serve as a versatile intermediate for further functionalization. For instance, it can be reduced to an alkyl group (Clemmensen or Wolff-Kishner reduction) or used as a handle for the construction of more complex structures.

Silylation:

Silylation can be achieved at the C1 position of the indene ring by treating the corresponding indenyl anion with a silyl halide, such as trimethylsilyl chloride. This introduces a silyl group, which can be useful as a protecting group or as a handle for further transformations, such as the Peterson olefination. Additionally, iridium-catalyzed silylation of aromatic C-H bonds has been developed, which could potentially be applied to the direct silylation of the aromatic rings of this compound. escholarship.org

| Reaction | Reagents and Conditions | Position of Functionalization |

| C1-Alkylation | 1. Base (e.g., n-BuLi, NaH)2. Alkyl halide (R-X) | Indene C1 |

| Friedel-Crafts Alkylation | Alkyl halide (R-X), Lewis acid (e.g., AlCl₃) | Aromatic rings of indene and naphthalene |

| Friedel-Crafts Acylation | Acyl halide (RCOCl), Lewis acid (e.g., AlCl₃) | Aromatic rings of indene and naphthalene |

| C1-Silylation | 1. Base (e.g., n-BuLi)2. Silyl halide (R₃SiX) | Indene C1 |

| Aromatic C-H Silylation | Silylating agent, Iridium catalyst | Aromatic rings of indene and naphthalene |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Methyl 7 1 Naphthyl Indene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, APT, COSY)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the proton and carbon framework of 2-Methyl-7-(1-naphthyl)indene. Analysis of chemical shifts, coupling constants, and correlation spectra provides a complete picture of the molecule's connectivity.

¹H NMR Spectroscopy is expected to reveal distinct signals for each of the 16 protons in the molecule.

Aromatic Region (δ 7.0-8.5 ppm): The ten protons on the indene (B144670) and naphthalene (B1677914) ring systems would appear in this region. The protons on the naphthalene ring, particularly those adjacent to the linkage bond and in sterically hindered positions, are expected to resonate at the lower field (higher ppm). Protons on the indene ring would also exhibit complex splitting patterns due to spin-spin coupling with their neighbors.

Aliphatic Region (δ 2.0-3.5 ppm): The methyl group protons at the 2-position of the indene ring would likely appear as a singlet around δ 2.2-2.5 ppm. The methylene protons at the 1-position of the indene ring are expected to produce a singlet around δ 3.4-3.6 ppm.

¹³C NMR Spectroscopy provides information on the 21 unique carbon atoms in the molecule.

Aromatic Region (δ 110-150 ppm): The 18 sp²-hybridized carbons of the fused ring systems would be observed here. Quaternary carbons, such as those at the ring junctions and the point of substitution, would typically show weaker signals compared to the protonated carbons.

Aliphatic Region (δ 15-40 ppm): The methyl carbon (C2-CH₃) is expected around δ 15-20 ppm, while the methylene carbon (C1) of the indene ring would likely appear around δ 35-40 ppm.

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indene-CH₂ (C1) | ~3.5 | ~38 |

| Indene-CH₃ (at C2) | ~2.3 | ~17 |

| Indene-CH (C3) | ~6.8 | ~130 |

| Indene Aromatic CHs | 7.0 - 7.6 | 120 - 128 |

| Naphthyl Aromatic CHs | 7.4 - 8.2 | 124 - 129 |

| Quaternary Carbons | - | 132 - 148 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for confirming the molecular formula and investigating the fragmentation pathways of this compound, providing insights into its structural stability.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of the compound. For the molecular formula C₂₁H₁₆, the calculated exact mass is 268.1252 u. HRMS can measure this value with high accuracy (typically to within 5 ppm), which allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. lcms.czlongdom.org The primary signal observed would be the molecular ion peak ([M]⁺) at m/z 268.1252.

Fragmentation Analysis using techniques like electron impact (EI) ionization would cause the molecular ion to break apart into smaller, characteristic fragments. The fragmentation pattern provides a fingerprint that aids in structural confirmation. libretexts.orgchemguide.co.uk For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for methylated aromatic compounds, leading to a prominent peak at [M-15]⁺ (m/z 253). This fragment would be stabilized by the extensive aromatic system.

Loss of a hydrogen atom (•H): Formation of an [M-1]⁺ ion (m/z 267) is also a common feature in the mass spectra of aromatic hydrocarbons.

Cleavage of the Naphthyl-Indene Bond: While less common for a stable C-C single bond between two aromatic systems, some fragmentation could occur, leading to ions corresponding to the naphthyl cation (C₁₀H₇⁺, m/z 127) or the methyl-indenyl cation (C₁₀H₉⁺, m/z 129).

Formation of Resonance-Stabilized Fragments: Aromatic compounds are known to produce stable, resonance-stabilized cations upon fragmentation, such as the tropylium ion or other rearranged aromatic structures. youtube.com

Table 4.2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

| 268.1252 | Molecular Ion | [C₂₁H₁₆]⁺ | Parent ion peak |

| 253.1017 | [M - CH₃]⁺ | [C₂₀H₁₃]⁺ | Loss of the methyl group |

| 267.1174 | [M - H]⁺ | [C₂₁H₁₅]⁺ | Loss of a hydrogen atom |

| 129.0704 | Methyl-indenyl cation | [C₁₀H₉]⁺ | Cleavage of the C-C linkage |

| 127.0548 | Naphthyl cation | [C₁₀H₇]⁺ | Cleavage of the C-C linkage |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These two methods are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. gatewayanalytical.comlabmanager.commt.com

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and asymmetric vibrations. For this compound, the IR spectrum would be expected to show:

Aromatic C-H Stretch: Sharp bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹) corresponding to the stretching of C-H bonds on the indene and naphthalene rings. researchgate.net

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.

C=C Aromatic Ring Stretching: A series of sharp absorptions in the 1450-1620 cm⁻¹ region, which are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. scialert.net

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the aromatic rings and would provide structural confirmation.

Raman Spectroscopy is highly sensitive to non-polar, symmetric bonds and vibrations involving the carbon backbone. Key features in the Raman spectrum would include:

Ring Breathing Modes: Intense, sharp bands, particularly a strong "ring breathing" vibration for the naphthalene moiety around 1380 cm⁻¹, are characteristic of polycyclic aromatic systems. researchgate.netniscpr.res.in

C=C Stretching: The aromatic C=C stretching vibrations (1500-1620 cm⁻¹) are also typically strong in the Raman spectrum.

Symmetric C-H Stretch: The symmetric C-H stretching of the methyl group would also be visible.

Table 4.3: Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected in IR | Expected in Raman |

| 3050 - 3100 | Aromatic C-H Stretch | Strong | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium | Medium |

| 1500 - 1620 | Aromatic C=C Stretch | Medium-Strong | Strong |

| ~1380 | Naphthalene Ring Breathing | Weak | Strong |

| 700 - 900 | Aromatic C-H Out-of-Plane Bend | Strong | Weak |

X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

Key structural features that would be elucidated include:

Molecular Conformation: The analysis would reveal the exact dihedral angle between the plane of the indene ring system and the naphthalene ring system. This angle is determined by the steric hindrance between the rings and the electronic interactions.

Bond Lengths and Angles: Precise measurements would confirm the expected bond lengths for the sp² and sp³ carbon atoms and would reveal any strain or distortion in the fused ring systems.

Crystal Packing: The study would show how the molecules arrange themselves in the crystal lattice. For large, planar aromatic systems like this, π-π stacking interactions are a dominant packing force. wikipedia.orgnih.gov The analysis would determine the geometry of these interactions (e.g., face-to-face, offset) and the intermolecular distances, which are typically in the range of 3.4–3.8 Å. researchgate.netmdpi.com These packing forces significantly influence the material's bulk properties.

Table 4.4: Expected Structural Parameters from X-ray Diffraction

| Parameter | Expected Value / Observation |

| C(sp²)-C(sp²) bond length | ~1.38 - 1.42 Å |

| C(sp²)-C(sp³) bond length | ~1.50 - 1.52 Å |

| C-C-C bond angles (aromatic) | ~120° |

| Indene-Naphthyl Dihedral Angle | Variable, dependent on steric hindrance |

| Intermolecular π-π Stacking Distance | ~3.4 - 3.8 Å |

Chiroptical Properties of Indene Derivatives (if applicable for enantiomeric forms)

The parent molecule, this compound, is achiral and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism (CD). However, chirality could be introduced into its derivatives, or could potentially arise from restricted bond rotation.

Atropisomerism: If bulky substituents were added to the positions ortho to the bond connecting the indene and naphthalene rings, rotation around this C-C single bond could be sufficiently hindered to allow for the isolation of stable, non-interconverting rotational isomers (rotamers). growingscience.com These atropisomers would be non-superimposable mirror images (enantiomers) and would exhibit chiroptical activity. chinesechemsoc.orgacs.orgresearchgate.net Their absolute configuration could be determined by comparing experimental CD spectra with theoretical calculations.

Introduction of a Chiral Center: If a chiral center were introduced into the molecule, for example by stereoselective functionalization of the indene ring, the resulting enantiomers would be optically active. oaepublish.com

The study of such chiral derivatives using chiroptical techniques like Circular Dichroism (CD) spectroscopy would provide valuable information on their three-dimensional structure in solution. The CD spectrum, which measures the differential absorption of left- and right-circularly polarized light, is highly sensitive to the molecule's stereochemistry. nih.gov

Computational and Theoretical Studies of 2 Methyl 7 1 Naphthyl Indene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. dntb.gov.ua It provides a balance between accuracy and computational cost, making it a standard tool for studying complex organic molecules like 2-Methyl-7-(1-naphthyl)indene. DFT calculations can determine various properties, including optimized molecular geometry, electronic energies, and the distribution of electron density.

For a molecule like this compound, DFT would be used to model the three-dimensional arrangement of atoms, predict bond lengths and angles, and understand the electronic interactions between the methyl, indene (B144670), and naphthyl components. For instance, in computational studies of other complex organic molecules, DFT has been successfully used to compare calculated structural parameters with experimental data from X-ray diffraction, showing good agreement. nih.govresearchgate.net

A fundamental application of DFT is the optimization of molecular geometries to find stable (ground state) and transition state structures on the potential energy surface. dntb.gov.ua

Ground State Optimization: This process computationally determines the most stable three-dimensional structure of the molecule, corresponding to a minimum energy on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles that define the spatial relationship between the indene and naphthyl ring systems. The orientation of the naphthyl group relative to the indene core is a key structural parameter that would be determined. In related bimetallic indacene complexes, geometry optimization has been performed to understand the bonding between metal centers and the fused-ring ligand system. researchgate.net

Transition State Optimization: Transition states are saddle points on the potential energy surface that connect reactants and products in a chemical reaction. mdpi.com Identifying these structures is crucial for understanding reaction mechanisms and calculating activation energies. For this compound, transition state calculations could be used to study processes like rotational barriers of the naphthyl group or potential isomerization pathways.

The potential energy surface (PES) is a conceptual and mathematical map of the energy of a molecule as a function of its geometry. researchgate.net Analyzing the PES provides deep insight into a molecule's stability, conformational preferences, and reactivity.

For this compound, a PES scan could be performed by systematically changing the dihedral angle between the indene and naphthyl rings to determine the energy barrier to rotation. This would reveal the most stable rotational conformation and the energy required to move between different orientations. Theoretical studies on the formation of indene and naphthalene (B1677914) have extensively used PES calculations to map out complex reaction pathways, identify intermediates, and calculate reaction barriers, which are critical for predicting reaction outcomes under different conditions. researchgate.netacs.orgnih.gov

Table 1: Illustrative Conformational Energy Profile This is a hypothetical data table to illustrate the type of results obtained from a PES scan for the rotation of the naphthyl group in this compound.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.2 | Eclipsed (Transition State) |

| 30 | 2.5 | Skewed |

| 60 | 0.0 | Perpendicular (Ground State) |

| 90 | 3.0 | Skewed |

| 120 | 5.2 | Eclipsed (Transition State) |

Quantum Chemical Modeling of Spectroscopic Properties (e.g., IR fingerprint regions)

Quantum chemical methods, including DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. researchgate.net

For this compound, DFT calculations can predict its infrared (IR) spectrum. The calculations determine the vibrational frequencies corresponding to the stretching and bending of different bonds in the molecule. The predicted spectrum can be analyzed to identify characteristic peaks:

C-H stretching: Aromatic C-H stretches from the indene and naphthyl rings, and aliphatic C-H stretches from the methyl group.

C=C stretching: Vibrations from the aromatic rings.

Fingerprint Region: The complex region of the spectrum (typically below 1500 cm⁻¹) contains a unique pattern of peaks arising from various bending and skeletal vibrations. This region is particularly useful for confirming the identity of a molecule by comparing the calculated "fingerprint" with an experimental spectrum.

Computational studies on related hydrazone compounds have shown that DFT calculations can accurately reproduce experimental IR and Raman spectra, allowing for detailed assignment of vibrational modes. researchgate.net

Investigation of Intramolecular Interactions (e.g., π-stacking, hydrogen bonding)

The structure and stability of this compound are influenced by non-covalent intramolecular interactions.

π-stacking: This is a key interaction in aromatic systems, arising from attractive forces between the electron clouds of the aromatic rings. In this compound, there is a potential for π-stacking between the naphthyl ring and the benzene (B151609) moiety of the indene system. The strength and geometry of this interaction would depend on the rotational conformation of the molecule. Computational analysis can quantify the stabilization energy provided by this interaction. Studies on other naphthyl derivatives have used DFT to investigate π-π stacking interactions that influence crystal packing and molecular conformation. ed.ac.uk

Hydrogen Bonding: While this compound itself lacks classical hydrogen bond donors (like O-H or N-H), computational methods can probe for weaker C-H···π interactions. These occur when a C-H bond (from the methyl group or the aromatic rings) acts as a weak donor to the π-electron cloud of an adjacent aromatic ring. Analyzing the molecular geometry and electron density can reveal the presence and significance of such stabilizing interactions.

Advanced Applications and Research Directions of 2 Methyl 7 1 Naphthyl Indene in Materials Science and Catalysis

2-Methyl-7-(1-naphthyl)indene as a Ligand in Organometallic Catalysis

The utility of indenyl derivatives as ligands in organometallic catalysis is well-established, particularly in the field of olefin polymerization. The unique electronic and steric properties of the indenyl ligand can be fine-tuned through substitution, making compounds like this compound attractive targets for the development of next-generation catalysts.

Design and Synthesis of Metal Complexes with Indenyl Ligands

The synthesis of metal complexes with substituted indenyl ligands typically begins with the deprotonation of the indene (B144670) derivative to form the corresponding indenide anion. wikipedia.org For this compound, this would be achieved by reacting it with a strong base such as n-butyllithium. The resulting lithium salt can then be reacted with a suitable metal halide, such as zirconium tetrachloride (ZrCl₄), to form the desired metallocene complex. civilica.comsciexplore.ir

The design of these complexes is heavily influenced by the nature of the substituents on the indenyl ring. The methyl group at the 2-position and the naphthyl group at the 7-position in the target compound would impart specific steric bulk and electronic effects. The bulky naphthyl group can influence the coordination geometry around the metal center, which in turn affects the stereoselectivity of the polymerization process. mdpi.com The synthesis of 2-aryl-substituted indenes has been achieved through methods like palladium-catalyzed Suzuki coupling, providing a versatile route to such ligands. semanticscholar.orgresearchgate.net

Table 1: Representative Synthetic Strategies for Substituted Indenyl Ligands

| Synthesis Method | Precursors | Catalyst/Reagent | Target Ligand Type |

|---|---|---|---|

| Deprotonation and Salt Metathesis | Substituted Indene, Metal Halide | n-Butyllithium | Bis(indenyl)metal Halide |

| Suzuki Coupling | Bromo-indanone, Arylboronic Acid | Palladium Catalyst | Aryl-substituted Indanone (precursor to Indene) |

| Grignard Reaction | 2-Indanone, Arylmagnesium Bromide | - | Aryl-substituted Indene |

Application in Olefin Polymerization Catalysis

Metallocene catalysts based on substituted indenyl ligands, particularly those of Group 4 metals like zirconium, are of significant industrial importance for the production of polyolefins such as polypropylene. nih.gov The substituents on the indenyl ligand play a crucial role in determining the catalytic activity, the molecular weight of the resulting polymer, and its stereochemistry (e.g., isotactic or syndiotactic polypropylene).

For a hypothetical complex derived from this compound, the bulky naphthyl group would be expected to influence the orientation of the growing polymer chain, potentially leading to high stereoselectivity. mdpi.com Research on other 2-aryl-substituted indenyl complexes has shown that the electronic nature of the aryl group can modulate the catalytic activity. mdpi.com For instance, electron-withdrawing groups on the aryl substituent can enhance the catalytic performance of the corresponding iron and cobalt complexes in isoprene (B109036) polymerization. mdpi.com

The "indenyl effect" refers to the enhanced reactivity of indenyl complexes in substitution reactions compared to their cyclopentadienyl (B1206354) counterparts. rsc.orgresearchgate.netwikipedia.org This is attributed to the ability of the indenyl ligand to undergo η⁵ to η³ "ring slippage," which facilitates associative substitution mechanisms. wikipedia.orgchemrxiv.org This property can lead to higher catalytic turnover frequencies.

Table 2: Influence of Ligand Substitution on Olefin Polymerization (General Trends)

| Substituent Position | Substituent Type | Effect on Catalysis |

|---|---|---|

| 2-position | Alkyl (e.g., Methyl) | Can enhance stereospecificity and polymer molecular weight. |

| 4- or 7-position | Aryl (e.g., Naphthyl) | Influences steric environment, affecting stereoselectivity and catalyst activity. |

| Bridge (in ansa-metallocenes) | Silyl, Alkyl | Controls the geometry of the catalyst and the stereochemistry of the polymer. |

This compound as a Monomer in Polymer Chemistry

Indene and its derivatives are known to undergo polymerization through various mechanisms, including free radical, cationic, and coordination polymerization. The presence of a polymerizable double bond in the five-membered ring of this compound makes it a potential monomer for the synthesis of novel polymers with unique properties imparted by the bulky naphthyl side group.

Free Radical Polymerization Studies of Indene Derivatives

Free radical polymerization is a common method for polymerizing vinyl monomers. flinders.edu.aunih.gov Studies on the free radical polymerization of indene have shown that it can be initiated by radical initiators, though it is generally less reactive than monomers like styrene (B11656). researchgate.net The polymerization of substituted indenes can be influenced by the electronic and steric nature of the substituents. researchgate.net For this compound, the bulky naphthyl group might sterically hinder the approach of the growing polymer radical to the monomer, potentially affecting the rate of polymerization and the achievable molecular weight.

Spontaneous and Thermoreversible Polymerization Mechanisms

Some vinyl aromatic monomers, such as styrene and 2-vinylnaphthalene, can undergo spontaneous thermal polymerization without the need for an initiator. mdpi.comelsevierpure.com This process is often initiated by the formation of a Diels-Alder dimer which then acts as a source of radicals. While specific studies on the spontaneous polymerization of this compound are not available, the structural similarity to other vinyl aromatics suggests that it might exhibit similar behavior at elevated temperatures. The thermal polymerization of substituted benzoxazine (B1645224) monomers has shown that the electronic effects of substituents are of prime importance in their polymerization behavior. researchgate.net

Copolymerization Strategies with Indene Derivatives

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomers into the polymer chain. scispace.comscirp.org Indene has been successfully copolymerized with various comonomers, such as methyl methacrylate (B99206) and acrylonitrile, via free-radical polymerization. researchgate.net The reactivity ratios in these copolymerizations determine the distribution of the monomer units in the final copolymer.

The copolymerization of this compound with other vinyl monomers could lead to copolymers with interesting properties. For example, incorporating the bulky, rigid naphthyl group could enhance the thermal stability and modify the mechanical properties of the resulting copolymer. Strategies for the synthesis of functional polyolefins often involve the copolymerization of ethylene (B1197577) with functionalized comonomers using transition metal catalysts. mdpi.commdpi.com

Table 3: Common Comonomers for Copolymerization with Indene Derivatives

| Comonomer | Polymerization Method | Potential Properties of Copolymer |

|---|---|---|

| Styrene | Free Radical, Cationic | Modified thermal and mechanical properties. |

| Methyl Methacrylate | Free Radical | Introduction of ester functionality, potential for improved processability. |

| Acrylonitrile | Free Radical | Enhanced chemical resistance and polarity. |

| Ethylene/Propylene | Coordination Catalysis | Incorporation into polyolefin backbone, modifying crystallinity and mechanical properties. |

Although direct experimental data on this compound is scarce, its molecular architecture strongly suggests its potential as a valuable precursor in both organometallic catalysis and polymer chemistry. As a ligand, it could lead to highly active and stereoselective olefin polymerization catalysts. As a monomer, it offers a pathway to novel polymers and copolymers with potentially enhanced thermal and mechanical properties due to the bulky naphthyl substituent. Further research into the synthesis and characterization of this compound and its derivatives is warranted to fully explore its promising applications in materials science and catalysis.

Supramolecular Chemistry Involving Indene Derivatives: A Potential Research Frontier for this compound

The field of supramolecular chemistry, which focuses on the assembly of molecules through non-covalent interactions, presents a promising and largely unexplored area of research for this compound. The unique structural characteristics of this molecule, namely the planar indene core, the extended aromatic system of the naphthyl group, and the methyl substituent, suggest its potential for engaging in sophisticated host-guest chemistry and forming ordered self-assembled structures.

Host-Guest Chemistry Potential

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. wikipedia.org The aromatic and hydrophobic nature of this compound makes it an intriguing candidate for both host and guest roles.

As a guest molecule , the sizable and rigid naphthylindene framework could be encapsulated by various macrocyclic hosts, such as cyclodextrins, calixarenes, or self-assembled molecular cages. The binding would likely be driven by hydrophobic interactions, where the aromatic surfaces of the guest are shielded from an aqueous environment within the host's cavity. The specificity of this binding could be influenced by the size and shape complementarity between this compound and the host molecule. Research on naphthyl-substituted β-cyclodextrins has demonstrated the importance of such hydrophobic interactions in the formation of inclusion complexes. ucla.edu

Conversely, as a host molecule , derivatives of this compound could be synthesized to create a defined cavity. The planar and electron-rich surfaces of the indene and naphthalene (B1677914) moieties could facilitate the binding of smaller guest molecules through π-π stacking and van der Waals forces. The methyl group could also play a role in defining the geometry of the binding pocket. The design of such hosts could lead to applications in molecular recognition, sensing, and separation technologies. Studies on self-assembled macrocycles have shown their capability to bind polycyclic aromatic hydrocarbons. researchgate.net

Self-Assembly and Supramolecular Polymerization

Self-assembly is the spontaneous organization of molecules into ordered structures. Polycyclic aromatic hydrocarbons (PAHs) are known to self-assemble into various architectures. nih.govrsc.org this compound, as a functionalized PAH, is expected to exhibit a rich self-assembly behavior.

The primary intermolecular forces that would govern the self-assembly of this compound are π-π stacking interactions between the aromatic rings of the indene and naphthalene units. The planarity of these groups encourages face-to-face stacking, which could lead to the formation of one-dimensional columns or two-dimensional sheets. The geometry of the molecule will play a critical role in determining the packing arrangement and the resulting supramolecular morphology. rsc.org

Furthermore, C-H···π interactions, where the hydrogen atoms of the methyl group or the aromatic rings interact with the electron-rich π-systems of neighboring molecules, could provide additional stability and directionality to the self-assembled structures. The interplay between these non-covalent interactions could lead to the formation of complex and hierarchical supramolecular polymers. The functionalization of supramolecular polymers is a key area of research for creating novel materials with advanced properties.

The potential for this compound in supramolecular chemistry is vast, offering avenues for the development of new materials with tailored optical, electronic, and recognition properties. Future research in this area would likely involve the synthesis of derivatives with specific functional groups to fine-tune the intermolecular interactions and control the resulting supramolecular architectures.

Q & A

Q. What synthetic methodologies are effective for preparing 2-methyl-7-(1-naphthyl)indene?

The compound can be synthesized via Suzuki-Miyaura cross-coupling or Kumada coupling . For example, Suzuki coupling of 2-methylindene with 1-naphthylboronic acid under palladium catalysis yields the target product. Kumada coupling may reduce costs by using Grignard reagents instead of boronic acids, though it requires strict anhydrous conditions . Optimization of reaction parameters (e.g., catalyst loading, solvent choice) is critical for improving yields.

Q. How can indene derivatives be characterized to confirm structural fidelity?

Use gas chromatography-mass spectrometry (GC-MS) to detect molecular ions and fragmentation patterns. For example, GC-MS analysis of pyrolysis products confirmed the presence of indene derivatives by identifying peaks corresponding to molecular masses of 117–128 Da . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substitution patterns, such as distinguishing between 1-naphthyl and 2-naphthyl groups .

Q. What analytical techniques are suitable for quantifying monomer content in indene-based polymers?

Gel permeation chromatography (GPC) provides molecular weight distributions, but it cannot resolve indene and vinylindene monomers. Gas chromatography (GC) complements GPC by estimating indene content through retention time comparisons with standards. For instance, GC analysis of vinylated indene mixtures revealed monomeric fractions dominated by vinylindene .

Advanced Research Questions

Q. How do reaction conditions influence the polymerization kinetics of this compound?

Polymerization is highly sensitive to acid catalysts (e.g., AlCl₃) and acetylene pressure . In experiments, acetylene increased polymerization rates by forming vinylindene intermediates, which are less stable than indene. For example, GPC scans of acetylene-pressurized reactions showed a 30% increase in dimer and trimer formation compared to nitrogen-blank reactions . Kinetic studies using thermogravimetric analysis (TGA) or time-resolved mass spectrometry can further elucidate temperature-dependent behavior.

Q. What contradictions arise in analyzing indene-derived polymers, and how can they be resolved?

Discrepancies between GC and GPC data are common. For example, GC may detect 50% indene in certain batches, while GPC indicates negligible monomer content due to overlapping peaks with vinylindene. To resolve this, combine high-performance liquid chromatography (HPLC) with UV-Vis detection to separate isomers . Computational modeling of molecular weights (e.g., using density functional theory) can also validate experimental distributions .

Q. How does this compound contribute to secondary organic aerosol (SOA) formation in atmospheric studies?

Ozonolysis of indene derivatives generates SOA via radical-mediated pathways. In controlled chamber experiments, SOA mass increased linearly with indene consumption, reaching maxima at ~700 ppbv precursor concentrations. Time-dependent growth curves revealed contributions from both first-generation oxidation products and further reactions of intermediates, particularly under high ozone excess .

Q. What computational models predict the formation pathways of indene derivatives in combustion systems?

Automated kinetic models (e.g., RMG or Reaction Mechanism Generator) simulate indene and naphthalene formation from methane-rich combustion. Pathway analysis identified key intermediates like cyclopentadienyl radicals, with rate constants optimized using shock tube experiments and synchrotron-based mass spectrometry .

Methodological Considerations

Q. How to design experiments to minimize interference in pyrolysis product analysis?

Use stepwise pyrolysis-GC/MS to isolate indene from complex matrices (e.g., tobacco stems or polymers). For example, TG-MS at 400–700°C reduces overlapping signals from co-eluting polycyclic aromatic hydrocarbons (PAHs) . Pre-treatment with solid-phase extraction (SPE) or distillation improves indene purity, as demonstrated in pyrolysis oil extraction studies .

Q. What strategies enhance the catalytic efficiency of indene functionalization?

Employ zinc-amide catalysts for selective C–C bond formation under mild conditions. For instance, alkylation of indene with CsOH as a base achieved 66% yield, avoiding undesired hydrogenation side reactions . Optimize solvent polarity and temperature to stabilize reactive intermediates like cyclopropa-indene derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.